molecular formula C18H20N6O B2805420 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2034300-98-4

2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Cat. No.: B2805420
CAS No.: 2034300-98-4
M. Wt: 336.399
InChI Key: XAJVYQXMVAXPAL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyrrolidine ring and substituted with a 2,4-dimethylbenzamide group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. The triazolopyridazine scaffold is known for its versatility in drug discovery, particularly in kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-3-4-15(13(2)9-12)18(25)20-14-7-8-23(10-14)17-6-5-16-21-19-11-24(16)22-17/h3-6,9,11,14H,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJVYQXMVAXPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazine derivative with a dicarbonyl compound can lead to the formation of the triazolo-pyridazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-(1-([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl)-3-Ureas (Compounds 4 and 5)

  • Structure : Shares the triazolopyridazine-pyrrolidine core but replaces benzamide with urea groups.
  • Activity : Exhibits potent kinase inhibition (CDK8 IC₅₀ < 10 nM) and improved aqueous solubility (>100 μM in PBS) compared to benzamide derivatives .
  • Key Difference : Urea substituents enhance solubility but reduce metabolic stability in hepatic microsome assays .

N-Phenyl-3-(1-(3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl)Propenamide (3ab)

  • Structure : Replaces benzamide with a propenamide group and introduces a trifluoromethyl group on the triazolopyridazine.
  • Synthesis : Prepared via visible light/silane-mediated alkyl radical coupling (44% yield) .
  • Significance : Demonstrates the feasibility of late-stage functionalization for diversifying triazolopyridazine derivatives .

Analogs with Modified Benzamide Substituents

N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide

  • Structure : Features a 6-methyltriazolopyridazine and a simpler benzamide group.
  • Activity : Shows moderate antimicrobial activity (MIC = 16–32 μg/mL against S. aureus and E. coli) .

AZD5153

  • Structure: Contains a methoxy-triazolopyridazine core linked to a piperidine-phenoxy group.
  • Function: A bivalent bromodomain and extraterminal (BET) inhibitor with sub-nanomolar potency (BRD4 BD1 IC₅₀ = 0.03 nM) .
  • Key Insight : The methoxy group enhances target engagement, while the extended linker enables dual-domain binding .

Physicochemical and Pharmacokinetic Comparisons

Compound Melting Point (°C) Solubility (PBS) LogP Key Feature
Target Compound Not reported Not reported ~3.5* 2,4-Dimethylbenzamide
E-4b (Triazolopyridazine-propenoic acid) 253–255 <10 μM 2.1 High crystallinity
3ab (Propenamide analog) Oil (liquid) >50 μM 3.8 Trifluoromethyl group
AZD5153 Not reported >100 μM 2.9 Bivalent BET inhibitor

*Estimated based on structural similarity to E-4b .

Biological Activity

2,4-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a triazolo-pyridazine moiety linked to a pyrrolidine and a benzamide group. Its chemical structure can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}

This structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Sphingomyelinase : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and exosome release. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s disease (AD), where nSMase2 activity is upregulated .
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this benzamide derivative may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects by inhibiting pathways associated with inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Enzyme Activity : By inhibiting nSMase2, the compound alters the levels of sphingolipids and affects cellular signaling pathways involved in inflammation and neurodegeneration.
  • Interaction with Receptors : The structural features allow for interaction with specific receptors or enzymes that mediate cellular responses.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Alzheimer's Disease Models :
    • A study demonstrated that administration of the compound in mouse models of AD led to reduced levels of exosome release and improved cognitive function. The pharmacokinetics showed good brain penetration and significant inhibition of nSMase2 activity .
  • Cancer Cell Lines :
    • In vitro studies using cancer cell lines indicated that this compound could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings suggest its potential as an anticancer agent.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismReference
nSMase2 InhibitionReduces sphingolipid metabolism
Anticancer PotentialInduces apoptosis
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. Key Parameters :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocyclic couplings .
  • Catalysts : Use of Pd/C for hydrogenation steps to reduce nitro groups selectively .

Which analytical techniques are essential for characterizing purity and structural integrity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of triazole and benzamide groups. Key signals include pyrrolidine CH₂ at δ 2.8–3.2 ppm and triazole protons at δ 8.5–9.0 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₅O: 384.1801) validates molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and monitor degradation under stress conditions (e.g., pH 3–9) .

How can structure-activity relationships (SAR) be established for triazolopyridazine derivatives?

Advanced
SAR studies focus on:

  • Substituent Effects : Modifying the benzamide (e.g., 2,4-dimethyl vs. 4-methoxy) impacts kinase inhibition potency. For example, 2,4-dimethyl groups enhance hydrophobic interactions with CDK8 (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Heterocycle Variations : Replacing pyrrolidine with piperidine reduces solubility but improves BRD4 binding (Kd < 50 nM) .

Q. Methodology :

  • Biological Assays : Measure IC₅₀ against kinase panels (e.g., Eurofins KinaseProfiler) .
  • Computational Docking : Use Schrödinger Suite to model interactions with ATP-binding pockets .

How to resolve discrepancies between in vitro and cellular activity data?

Advanced
Common discrepancies arise from:

  • Membrane Permeability : Poor cellular uptake despite high in vitro potency. Mitigate via logP optimization (target: 2–3) using ClogP calculations .
  • Metabolic Instability : Hepatic microsome assays (human/rat) identify vulnerable sites (e.g., triazole ring oxidation). Stabilize via fluorination (e.g., 6-F substitution increases t₁/₂ from 1.2 to 4.7 hours) .

Q. Validation :

  • LC-MS/MS : Quantify intracellular compound levels in HEK293 or HepG2 cells .
  • Proteomics : Monitor target engagement via Western blot (e.g., c-Myc downregulation in cancer cell lines) .

What approaches identify the compound’s biological targets?

Q. Advanced

  • Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) identify primary targets (e.g., CDK8, BRD4) .
  • Pull-Down Assays : Biotinylated analogs immobilized on streptavidin beads capture binding proteins from cell lysates, analyzed via SDS-PAGE/MS .
  • CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) reveal synthetic lethal interactions in target-dependent cell lines .

How to optimize aqueous solubility without compromising target binding?

Q. Advanced

  • Structural Modifications : Introduce polar groups (e.g., morpholine, pyridine) at metabolically stable positions. For example, 4-pyridyl substitution increases solubility from 5 μM to 120 μM .
  • Salt Formation : Prepare hydrochloride or mesylate salts (improve solubility >10-fold) .
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., Captisol®) for in vivo studies .

Q. Data Example :

ModificationSolubility (µM)CDK8 IC₅₀ (nM)
Parent Compound5.212
4-Pyridyl Analog12018
Mesylate Salt45015

How to determine binding modes using structural biology techniques?

Q. Advanced

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., CDK8/cyclin C). Resolve structures at 2.1 Å resolution to map hydrogen bonds (e.g., benzamide carbonyl with Lys44) .
  • Cryo-EM : Suitable for large complexes (e.g., BRD4/P-TEFb) with resolution ~3.5 Å .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns to assess conformational flexibility .

Q. Key Findings :

  • The triazole nitrogen forms a critical H-bond with Asp98 in CDK8 .
  • Pyrrolidine ring adopts a chair conformation to minimize steric clash in the binding pocket .

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